![molecular formula C27H21N3O5 B3831297 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide](/img/structure/B3831297.png)
5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide
Overview
Description
5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide, also known as BBPI, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. BBPI belongs to the family of isophthalic acid derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide is not fully understood, but it is believed to involve multiple pathways. 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes. Furthermore, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been shown to modulate the activity of several signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic properties. However, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity in vivo, and the identification of its molecular targets and signaling pathways. Furthermore, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide can be used as a lead compound for the development of novel therapeutic agents with improved efficacy and selectivity.
Scientific Research Applications
5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been investigated for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 5-(benzoylamino)-N,N'-bis(4-hydroxyphenyl)isophthalamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
properties
IUPAC Name |
5-benzamido-1-N,3-N-bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5/c31-23-10-6-20(7-11-23)28-26(34)18-14-19(27(35)29-21-8-12-24(32)13-9-21)16-22(15-18)30-25(33)17-4-2-1-3-5-17/h1-16,31-32H,(H,28,34)(H,29,35)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMQVRHSGOASC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)O)C(=O)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-hydroxyphenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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